4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Overview
Description
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H10N2O3S It is a derivative of benzenesulfonamide, featuring a methoxy group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multi-step procedures. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid to form the oxazole ring. The resulting compound undergoes sulfochlorination with thionyl chloride and chlorosulfonic acid, and the final product is obtained by treating with aqueous ammonia solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for large-scale production with appropriate optimization of reaction conditions to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different products.
Substitution: The methoxy group and the oxazole ring can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, including glaucoma.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human carbonic anhydrase II, an enzyme involved in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide structure.
Oxazopt: Another oxazole derivative with potential antiglaucomatous properties.
Uniqueness
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and oxazole ring differentiate it from other sulfonamides, potentially leading to unique applications in medicinal chemistry.
Properties
IUPAC Name |
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-8-7-11(12-17-8)13-18(14,15)10-5-3-9(16-2)4-6-10/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMRXFMKAIPKGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322033 | |
Record name | 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49728110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349622-20-4 | |
Record name | 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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